N-[2-(1H-imidazol-5-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide
Description
N-[2-(1H-Imidazol-5-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic compound featuring a hybrid structure of imidazole and indole moieties. The molecule comprises:
- Imidazole ring: Positioned at the 5th carbon of the ethyl group attached to the acetamide backbone.
- Indole core: Substituted with a methyl group at the 1st nitrogen (1-methyl-1H-indol-3-yl) and linked to the acetamide via a methylene group.
Properties
Molecular Formula |
C16H18N4O |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C16H18N4O/c1-20-10-12(14-4-2-3-5-15(14)20)8-16(21)18-7-6-13-9-17-11-19-13/h2-5,9-11H,6-8H2,1H3,(H,17,19)(H,18,21) |
InChI Key |
PBVNDXOFUKINOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-5-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the formation of the imidazole and indole rings followed by their coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-5-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[2-(1H-imidazol-5-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-5-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the indole moiety can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several biologically active molecules. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations:
Imidazole vs. Indole Focus :
- The target compound uniquely combines an imidazole (position 5) with a methylated indole, distinguishing it from melatonin and 2-methylmelatonin, which lack imidazole.
- Acetylhistamine shares the imidazole-ethyl-acetamide backbone but lacks the indole moiety, limiting cross-reactivity with indole-based targets.
Substituent Effects: The 1-methyl group on the indole nitrogen may enhance metabolic stability compared to melatonin’s unsubstituted indole .
Hybrid Pharmacophores :
- The combination of imidazole and methylated indole could enable dual targeting, such as histaminergic and serotonergic pathways, though this remains speculative without experimental data.
Biological Activity
N-[2-(1H-imidazol-5-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, supported by various studies and findings.
Structure
The compound can be represented by the following chemical structure:
Molecular Formula
The molecular formula for this compound is .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).
Case Study: Cytotoxicity Assay
In a cytotoxicity assay conducted on A549 cells, the compound exhibited an IC50 value of approximately 15 µM , indicating significant potency. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by flow cytometry analyses.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| MCF7 | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies indicated effectiveness against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
In a study evaluating the antimicrobial activity, this compound showed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Mechanistic Insights
Molecular docking studies suggest that this compound binds effectively to targets involved in cell signaling pathways associated with cancer progression and bacterial resistance mechanisms. The imidazole ring is critical for its interaction with biological macromolecules.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications to the indole and imidazole moieties can significantly alter biological activity. For instance, substituting different groups on these rings can enhance anticancer potency or broaden antimicrobial spectrum.
Comparative Studies
Comparative studies with known anticancer agents such as doxorubicin have shown that this compound offers a favorable safety profile while maintaining efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
